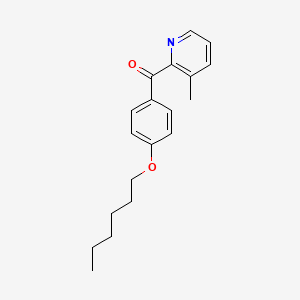

2-(4-Hexyloxybenzoyl)-3-methylpyridine

Description

2-(4-Hexyloxybenzoyl)-3-methylpyridine is a pyridine derivative characterized by a 4-hexyloxybenzoyl group at the 2-position and a methyl group at the 3-position of the pyridine ring (CymitQuimica, 2025) . Its molecular formula is C₁₉H₂₃NO₂, with a molecular weight of 297.40 g/mol .

Properties

IUPAC Name |

(4-hexoxyphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-4-5-6-14-22-17-11-9-16(10-12-17)19(21)18-15(2)8-7-13-20-18/h7-13H,3-6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMQJDZHXITPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexyloxybenzoyl)-3-methylpyridine typically involves the reaction of 4-hexyloxybenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include distillation and crystallization to ensure the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexyloxybenzoyl)-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method for introducing acyl groups.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(4-Hexyloxybenzoyl)-3-methylpyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hexyloxybenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares 2-(4-Hexyloxybenzoyl)-3-methylpyridine with analogous compounds from the same chemical family:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₉H₂₃NO₂ | 297.40 | 2, 3 | 4-hexyloxybenzoyl, methyl |

| 2-(4-Hexyloxybenzoyl)-4-methylpyridine | C₁₉H₂₃NO₂ | 297.40 | 2, 4 | 4-hexyloxybenzoyl, methyl |

| 2-(2-Methylbenzoyl)-3-methylpyridine | C₁₄H₁₃NO | 211.27 | 2, 3 | 2-methylbenzoyl, methyl |

| 3-Methyl-2-(3-nitrobenzoyl)pyridine | C₁₃H₁₀N₂O₃ | 242.24 | 2, 3 | 3-nitrobenzoyl, methyl |

Key Observations :

Substituent Position Effects: The positional isomer 2-(4-Hexyloxybenzoyl)-4-methylpyridine shares the same molecular formula as the target compound but differs in methyl group placement (4-position vs. 3-position). This minor structural shift could alter intermolecular interactions, affecting crystallization or solubility . The 2-methylbenzoyl variant (molecular weight 211.27) lacks the hexyloxy chain, reducing lipophilicity compared to the target compound .

The 3-nitrobenzoyl substituent in 3-Methyl-2-(3-nitrobenzoyl)pyridine introduces electron-withdrawing effects, which may increase reactivity in electrophilic substitution reactions .

Stability and Reactivity

- Methyl Group Stability : Evidence from atmospheric studies shows that 3-methylpyridine derivatives (e.g., formed via acrolein-ammonia reactions) exhibit stability under ambient conditions, suggesting the 3-methyl group in the target compound may resist degradation .

- Electrophilic Reactivity : The pyridine ring’s nitrogen atom and electron-rich benzoyl groups could make the compound susceptible to electrophilic attack, particularly in acidic environments .

Biological Activity

2-(4-Hexyloxybenzoyl)-3-methylpyridine is an organic compound classified as a pyridine derivative. Its chemical structure features a hexyloxybenzoyl group attached to a pyridine ring, which contributes to its unique biological activities and potential applications in various fields, including medicinal chemistry.

- IUPAC Name : (4-hexoxyphenyl)-(3-methylpyridin-2-yl)methanone

- CAS Number : 1187167-33-4

- Molecular Formula : C19H23NO2

- Molecular Weight : 311.39 g/mol

- InChI Key : DUMQJDZHXITPLT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-hexyloxybenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine, under reflux conditions in an organic solvent like dichloromethane. The product is purified through recrystallization or column chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. The specific pathways and targets depend on the biological system being studied, which may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on specific receptors, influencing signaling pathways.

Research Findings

Recent studies have explored the compound's potential therapeutic properties, including:

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary findings suggest that the compound possesses antimicrobial properties against various pathogens.

Case Studies

-

Anti-inflammatory Study :

- A study examined the effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

-

Antimicrobial Evaluation :

- Another study tested the compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated moderate antimicrobial activity, warranting further investigation into its mechanism and efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Hexyloxybenzoyl)-5-methylpyridine | Similar benzoyl group | Different substitution pattern on pyridine |

| 2-(4-Hexyloxybenzoyl)-6-methoxypyridine | Methoxy group instead of methyl | Distinct solubility and reactivity |

Uniqueness of this compound

The distinct substitution pattern on the pyridine ring sets this compound apart from others in its class, contributing to its unique chemical and physical properties. This specificity enhances its potential applications in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.